Icmt-IN-18
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Overview
Description
Icmt-IN-18 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and cellular senescence .
Preparation Methods
The synthesis of Icmt-IN-18 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Icmt-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Icmt-IN-18 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: this compound is used to investigate the effects of ICMT inhibition on cellular processes such as proliferation, differentiation, and senescence.
Medicine: The compound has shown potential in cancer research, particularly in targeting Ras-related cancers by inhibiting the post-translational modification of Ras proteins.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
Icmt-IN-18 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The molecular targets of this compound include various small GTPases involved in cell proliferation and survival .
Comparison with Similar Compounds
Icmt-IN-18 is compared with other ICMT inhibitors such as cysmethynil and compound J4-2. While cysmethynil is a well-known ICMT inhibitor, it suffers from poor water solubility, making it less practical for clinical use. Compound J4-2 has slightly better ICMT inhibition but still retains the solubility issues. This compound, on the other hand, offers a more balanced profile with potent ICMT inhibition and better solubility, making it a more promising candidate for further development .
Similar Compounds
Cysmethynil: An ICMT inhibitor with poor water solubility.
Compound J4-2: Another ICMT inhibitor with slightly better inhibition but similar solubility issues.
Compound J4-6: Similar to J4-2, with comparable ICMT inhibition and solubility challenges
Properties
Molecular Formula |
C22H26N2O |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-21(2)17-22(12-14-25-21,19-8-4-3-5-9-19)11-13-24-20-10-6-7-18(15-20)16-23/h3-10,15,24H,11-14,17H2,1-2H3 |
InChI Key |
LUMXAIMCGVJWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
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